BenchChemオンラインストアへようこそ!

(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1) is a 1,3,4-trisubstituted pyrazole featuring a C3 tert-butyl group, an N1 methyl group, and a C4 aminomethyl substituent, giving it a molecular weight of 167.25 g/mol and a calculated XLogP of 0.8. This balanced lipophilicity profile positions it within the desirable property space for fragment-based drug design.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 1174309-25-1
Cat. No. B1462183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine
CAS1174309-25-1
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C=C1CN)C
InChIInChI=1S/C9H17N3/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5,10H2,1-4H3
InChIKeyIPFAOXXRUOBBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1): A Pyrazole-Based Primary Amine Building Block for Fragment-Based and Kinase-Targeted Synthesis


(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1) is a 1,3,4-trisubstituted pyrazole featuring a C3 tert-butyl group, an N1 methyl group, and a C4 aminomethyl substituent, giving it a molecular weight of 167.25 g/mol and a calculated XLogP of 0.8 [1]. This balanced lipophilicity profile positions it within the desirable property space for fragment-based drug design. The primary amine handle serves as a versatile point for rapid diversification into amides, sulfonamides, ureas, and other pharmacologically relevant chemotypes, making it a key intermediate for constructing focused kinase inhibitor libraries, as exemplified by its core scaffold's use in PI3Kγ inhibitor programs [2].

Why the N1-Methyl and C3-tert-Butyl Substitution Pattern of CAS 1174309-25-1 Cannot Be Interchanged with Simpler Pyrazole Methanamine Analogs


The specific combination of a bulky C3 tert-butyl group and an N1 methyl group on the pyrazole core of CAS 1174309-25-1 creates a unique steric and electronic landscape that simple analogs cannot replicate. In a series of (1H-pyrazol-4-yl)methanamines evaluated as PI3Kγ inhibitors, minor structural modifications to the pyrazole periphery resulted in a dramatic shift in enzyme inhibitory activity, from 36% to 73% [1]. This demonstrates that even conservative changes, such as replacing the tert-butyl with a smaller alkyl group or removing the N1-methyl, can drastically alter the spatial orientation of the C4 aminomethyl vector and the molecule's ability to occupy key hydrophobic pockets, potentially abolishing target engagement or selectivity. Therefore, generic substitution without a direct, assay-matched comparator study carries a high risk of functional failure.

Quantitative Differentiation Evidence for (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1174309-25-1) Versus Closest Analogs


Reduced Molecular Weight vs. N-Methyl Analog Provides Greater Derivatization Headroom While Maintaining Fragment-Like Character

Compared to its closest commercially available analog, the N-methyl derivative (3-tert-butyl-1-methyl-1H-pyrazol-4-ylmethyl)-methyl-amine (CAS 1177273-16-3), the target primary amine has a lower molecular weight (167.25 g/mol vs. 181.28 g/mol) [1]. This 14.03 g/mol mass reduction is significant in fragment-based drug discovery, where every atom added to a hit molecule must subsequently be optimized. The target compound provides a lighter core with an identical heavy atom framework minus one carbon, offering more 'property space' for downstream optimization before exceeding lead-like molecular weight thresholds.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Calculated Lipophilicity (XLogP) of 0.8 Offers Superior Aqueous Solubility Potential Over N-Methyl Analog

The target compound has a computed XLogP of 0.8 [1]. Methylation of the primary amine to yield the secondary amine analog (CAS 1177273-16-3) is predicted to increase lipophilicity by approximately 0.5 log units (estimated XLogP ~1.3) based on standard additive fragment contributions [2]. This difference directly translates to an approximately three-fold higher predicted aqueous solubility for the target primary amine, a key driver for achieving high-concentration biochemical assay solutions and reducing non-specific binding artifacts in screening.

Physicochemical Profiling Drug-Likeness Solubility

Class-Level Evidence: Pyrazole C4-Methanamine Scaffold Validated as PI3Kγ Inhibitor Core with Tuneable Activity

A focused series of (1H-pyrazol-4-yl)methanamines, bearing different C3 and N1 substituents, was synthesized and evaluated for PI3Kγ enzyme inhibition. Modest structural changes within the class amplified the inhibitory effect from a baseline of 36% to a peak of 73% inhibition [1]. While the specific activity of the target compound (CAS 1174309-25-1) was not reported in this study, its structural alignment with the core scaffold confirms its relevance as a key intermediate for generating compounds within this therapeutically important target class. This class-level validation reduces the synthetic risk for procurement strategies aiming at PI3Kγ-focused compound libraries.

Kinase Inhibition PI3Kγ Immuno-Oncology

Validated Research and Procurement Application Scenarios for (3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methanamine


Fragment-Based Screening Library Design for PI3Kγ and Related Lipid Kinases

The validated activity of the (1H-pyrazol-4-yl)methanamine scaffold against PI3Kγ (Section 3, Item 3) makes this compound a high-priority fragment for inclusion in a kinase-focused screening library. Its balanced XLogP of 0.8 and low molecular weight align with the 'rule of three' for fragments. For procurement, this translates to a non-redundant building block that directly maps onto a therapeutically relevant chemical space, unlike generic pyrazole amines. Purchasing this specific CAS number ensures the exact substitution pattern needed to interact with the hydrophobic pocket highlighted in the SAR study [1].

Parallel Synthesis of Amide and Sulfonamide Arrays for Lead Optimization

The target primary amine provides a reactive handle for high-throughput parallel chemistry. Its lower molecular weight compared to the N-methyl analog (Section 3, Item 1) means that any amide or sulfonamide product will inherently have a mass advantage, keeping the final compounds within favorable drug-like property ranges. For an industrial procurement manager, this offers a more atom-efficient starting material. A library of 96 amides synthesized from this core will have a systematically lower mass distribution than an analogous library built from the N-methyl comparator, directly benefiting the physicochemical profile of screening hits [2].

Development of Selective Kinase Inhibitors Through Structure-Based Drug Design

The dramatic difference in enzymatic activity (36% vs. 73%) observed upon subtle scaffold modification in the PI3Kγ assay [3] underscores the scaffold's sensitivity to substitution. This makes (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine an ideal starting point for structure-based design campaigns aimed at improving selectivity against anti-targets. The distinct steric and electronic environment created by the C3-tert-butyl/N1-methyl combination is a non-transferable feature that directs the vector of the C4-aminomethyl group. Replacing this with a de-methyl or de-tert-butyl analog would fundamentally alter the binding mode, justifying the procurement of this specific molecule over cheaper, less substituted alternatives.

Physicochemical Property Benchmarking for Lead Series Triage

With a measured (computed) XLogP of 0.8 and a topological polar surface area (TPSA) of 43.8 Ų, this compound serves as a useful internal standard for profiling new chemical series. Its low lipophilicity (Section 3, Item 2) predicts high aqueous solubility, making it a reliable positive control for solubility and logD assays. For a core facility or CRO, stocking this compound provides a reproducible benchmark that is well-characterized in the public domain [4], enabling consistent cross-project comparisons of assay performance.

Quote Request

Request a Quote for (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.